(3S,5R)-5-Ethylpyrrolidin-3-ol
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Overview
Description
(3S,5R)-5-Ethylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the 5-position and a hydroxyl group at the 3-position, making it an important intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Ethylpyrrolidin-3-ol typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of readily available and inexpensive starting materials, along with operationally simple processes, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Ethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated pyrrolidine .
Scientific Research Applications
(3S,5R)-5-Ethylpyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position and the ethyl group at the 5-position play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: A similar compound with a methyl group instead of an ethyl group at the 5-position.
(3R,5S)-Fluvastatin: A statin drug with a similar pyrrolidine core structure but different substituents.
Uniqueness
(3S,5R)-5-Ethylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3S,5R)-5-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
WSIDOUOBIBIIAT-RITPCOANSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CN1)O |
Canonical SMILES |
CCC1CC(CN1)O |
Origin of Product |
United States |
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